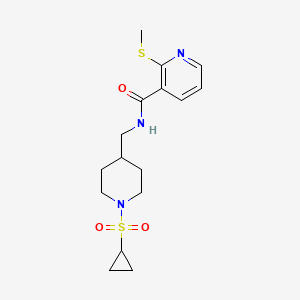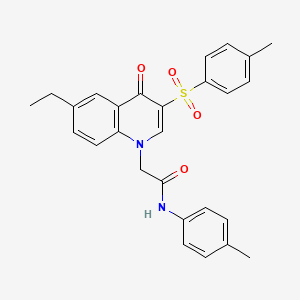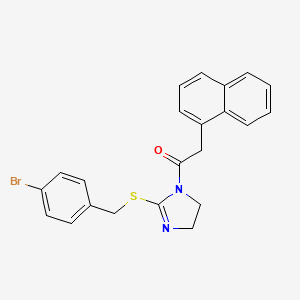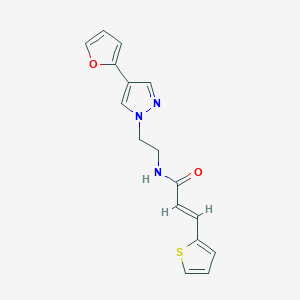
4-cyano-N-(3-ethynylphenyl)benzene-1-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“4-cyano-N-(3-ethynylphenyl)benzene-1-sulfonamide” is a chemical compound with the CAS Number: 208943-22-0 . It has a molecular weight of 282.32 . The compound is a powder at room temperature .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C15H10N2O2S/c1-2-12-4-3-5-14 (10-12)17-20 (18,19)15-8-6-13 (11-16)7-9-15/h1,3-10,17H . This code provides a specific description of the molecule’s structure, including the arrangement of its atoms and bonds.Physical And Chemical Properties Analysis
“this compound” is a powder at room temperature . It has a molecular weight of 282.32 . More specific physical and chemical properties such as melting point, boiling point, and density are not available in the current data.Wissenschaftliche Forschungsanwendungen
Molecular Interactions and Thermochemical Analysis
Sulfonamides, including compounds like 4-cyano-N-(3-ethynylphenyl)benzene-1-sulfonamide, have been studied for their molecular interactions in crystals and solutions. Research has focused on understanding their sublimation, solubility, solvation, and distribution processes. Key findings include detailed crystal structure analysis and the calculation of thermochemical parameters such as sublimation, fusion, and evaporation processes, contributing significantly to the understanding of the physical and chemical properties of these compounds (Perlovich et al., 2008).
Carbonic Anhydrase Inhibition
Sulfonamides, including variants similar to this compound, have been evaluated for their inhibitory effects on carbonic anhydrase isoenzymes. These studies are crucial in understanding the compound's potential applications in treating conditions where carbonic anhydrase activity is a factor. The inhibitory effects have been observed across various isoenzymes, indicating the compound's versatility and potential in medical applications (Supuran et al., 2013).
Cytotoxicity and Carbonic Anhydrase Inhibitory Activities
Research has also delved into understanding the cytotoxic activities of polymethoxylated-pyrazoline benzene sulfonamides on tumor and non-tumor cell lines, providing insights into the compound's potential use in cancer therapy. These compounds showed promising inhibitory activity against carbonic anhydrase isoenzymes, which are crucial in regulating pH in tissues and are thus significant in cancer research (Kucukoglu et al., 2016).
Catalytic Applications
Sulfonamides have been studied for their catalytic applications, including the synthesis of carbon-nitrogen bonds. This research is important for developing environmentally benign methods for chemical synthesis, particularly in drug development. The findings offer insights into the use of sulfonamides as catalysts in organic synthesis, which is a critical aspect of pharmaceutical and chemical industries (Shi et al., 2009).
Synthesis and Characterization
The synthesis and characterization of sulfonamide derivatives provide valuable information about the chemical properties and potential applications of these compounds in various fields, including pharmaceuticals and materials science. Research in this area focuses on developing efficient synthesis methods and understanding the structural and chemical properties of these compounds (Peng-yun, 2013).
X-ray Structural and DFT Analysis
Studies involving X-ray structural analysis and Density Functional Theory (DFT) calculations of sulfonamide compounds have contributed to a deeper understanding of their molecular structure and electronic properties. This research is fundamental in the field of materials science and drug design, providing insights into the molecular behavior of these compounds (Sarojini et al., 2012).
Safety and Hazards
Eigenschaften
IUPAC Name |
4-cyano-N-(3-ethynylphenyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N2O2S/c1-2-12-4-3-5-14(10-12)17-20(18,19)15-8-6-13(11-16)7-9-15/h1,3-10,17H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVVCCXQNTAZSOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC(=CC=C1)NS(=O)(=O)C2=CC=C(C=C2)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(4-chlorophenyl)-2-hydroxy-2-methyl-3-[(4-methylphenyl)sulfonyl]propanamide](/img/structure/B2881051.png)
![N-(4-fluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-tosylpropanamide hydrochloride](/img/structure/B2881055.png)




![1-(2-(indolin-1-yl)-2-oxoethyl)-3-(thiophen-2-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2881063.png)



